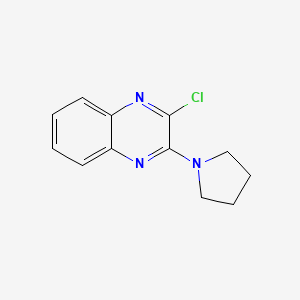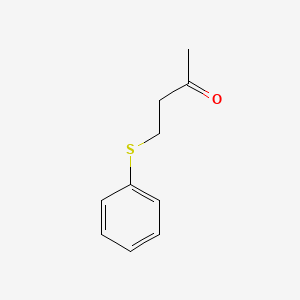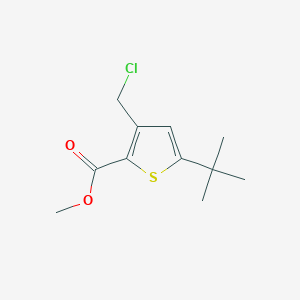
Neutral Violet
Übersicht
Beschreibung
Neutral Violet, also known as Crystal Violet, is a synthetic dye belonging to the triphenylmethane family. It is widely used in various fields due to its vibrant color and staining properties. The compound is known for its intense purple hue and is commonly used in biological staining, textile dyeing, and as an indicator in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neutral Violet is synthesized through the condensation of dimethylaniline with benzaldehyde in the presence of an acid catalyst. The reaction typically involves the following steps:
Condensation Reaction: Dimethylaniline reacts with benzaldehyde to form leuco base.
Oxidation: The leuco base is then oxidized to form the colored compound, this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Mixing Reactants: Dimethylaniline and benzaldehyde are mixed in a reactor.
Catalysis: An acid catalyst, such as hydrochloric acid, is added to facilitate the condensation reaction.
Oxidation: The leuco base is oxidized using an oxidizing agent like sodium dichromate.
Purification: The resulting product is purified through crystallization and filtration to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Neutral Violet undergoes various chemical reactions, including:
Oxidation: In basic solutions, this compound can be oxidized to form colorless products.
Reduction: It can be reduced to its leuco form, which is colorless.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium hydroxide is commonly used in basic solutions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can be used to reduce this compound to its leuco form.
Substitution: Electrophilic reagents such as bromine can be used for substitution reactions on the aromatic rings.
Major Products:
Oxidation Products: Colorless compounds formed from the oxidation of this compound.
Reduction Products: Leuco base, which is colorless.
Substitution Products: Various substituted derivatives depending on the electrophilic reagent used.
Wissenschaftliche Forschungsanwendungen
Neutral Violet has a wide range of applications in scientific research, including:
Biology: Used as a biological stain in microscopy to differentiate between different types of cells and tissues.
Chemistry: Serves as an indicator in titrations and other chemical reactions.
Medicine: Employed in the treatment of fungal infections and as an antiseptic.
Industry: Used in the dyeing of textiles and as a colorant in inks and paints.
Wirkmechanismus
Neutral Violet exerts its effects through its ability to bind to various biological molecules. The compound interacts with nucleic acids and proteins, leading to changes in their structure and function. In biological staining, this compound binds to the cell wall components of bacteria, allowing for differentiation between different types of bacteria.
Molecular Targets and Pathways:
Nucleic Acids: this compound binds to DNA and RNA, causing changes in their structure.
Proteins: The compound interacts with proteins, leading to alterations in their function.
Vergleich Mit ähnlichen Verbindungen
Neutral Violet is unique due to its intense color and staining properties. Similar compounds include:
Methyl Violet: Another triphenylmethane dye with similar staining properties but different shades of violet.
Gentian Violet: Used in similar applications but has a different chemical structure.
Malachite Green: A related dye used in biological staining but with a green color.
Uniqueness: this compound stands out due to its specific staining properties and its ability to bind to both nucleic acids and proteins, making it highly versatile in various applications.
Eigenschaften
IUPAC Name |
2-N-[4-(dimethylamino)phenyl]-7-N,7-N-dimethylphenazine-2,3,7-triamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6.ClH/c1-27(2)15-7-5-14(6-8-15)24-19-13-22-21(12-17(19)23)26-20-11-16(28(3)4)9-10-18(20)25-22;/h5-13,24H,23H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDDHXNRSWIAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC3=NC4=C(C=C(C=C4)N(C)C)N=C3C=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189093 | |
| Record name | C.I. 50030 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3562-46-7 | |
| Record name | 2,3,7-Phenazinetriamine, N2-[4-(dimethylamino)phenyl]-N7,N7-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 50030 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. 50030 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Isopropyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1615850.png)









